Cas no 6119-70-6 (Quinine bisulfate)
Quinine bisulfate Chemical and Physical Properties
Names and Identifiers
-
- Quinine sulfate dihydrate
- quinine sulfate usp
- quinine hemisulfate
- Quinine sulphate dihydrate
- Quinine sulfate salt dihydrate
- Quinine hemisulfate salt monohydrate
- Quinine Sulfate Dihy
- Quinine sulfate fluorescence standard substance
- Quinine sulfate hydrate(2:1:4)
- Chinin, Formiat
- Chinin, Hydrogensulfat-Dihydrat
- Chinin, Sulfat-Dihydrat
- quinine formate
- Quinine Sulfate
- quinine, hydrogen sulfate dihydrate
- Quinoline-2-carboxylic Acid
- SureCN1171129
- M201HC068W
- Quinine bisulfate
- Quinine hydrogen sulphate
- Quinine hydrogen sulfate
- (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate
- Quinine bisulfate [NF]
- FEMA No. 2975
- Quinine, sulfate (1:1) (salt)
- (-)-Quinine Sulfate Dihydrate
- 8alpha,9R-6'-Methoxycinchonan-9-ol, sulfate (1:1) salt
- 6'-Methoxycinchonan-9-ol sulfa
- QUININE SULFATE (2:1)
- Quinine sulphate
- 6'-Methoxycinchonan-9-ol sulfate dihydrate, (8alpha,9R)-, (2:1) (salt)
- DTXCID0028905
- NSC-757298
- Quinine hemisulfate hydrate
- QUININE SULFATE DIHYDRATE [MI]
- GLS1200
- QUININE SULFATE [USP IMPURITY]
- AKOS025311070
- Gls 1200
- CAS-207671-44-1
- Quinine hemisulfate salt monohydrate, p.a., 99.0-101.0%
- CINCHONAN-9-OL, 6'-METHOXY-, (8.ALPHA.,9R)-, SULFATE, HYDRATE (2:1:2)
- Quinine sulfate (2:1) (salt) dihydrate
- Quinine sulfate; bis[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-methoxyquinolin-4-yl)methanol] sulfate
- Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-, sulfate, hydrate (2:1:2)
- Quinine, sulfate (2:1), dihydrate
- MFCD00150792
- Quinine sulfate hydrate
- QUININE SULFATE [FHFI]
- GLS-1200
- 207671-44-1
- QUININE SULFATE [MART.]
- BIS(QUININE) SULFURIC ACID DIHYDRATE
- (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
- Tox21_113438
- bis((R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol) sulfuric acid dihydrate
- QUININE SULFATE [VANDF]
- Quinine hemisulfate salt monohydrate, 90%
- AS-14853
- QUININE SULFATE HYDRATE [JAN]
- Quinine sulfate, meets USP testing specifications, monograph mol wt. 782.94 ((C20H24N2O2)2 . H2SO4 . 2H2O)
- QUININE SULFATE [EP MONOGRAPH]
- Quinine hemisulfate salt monohydrate, tested according to Ph.Eur.
- Quinine hemisulfate salt monohydrate, BioReagent, suitable for fluorescence, >=98.0% (T)
- NSC 757298
- KF7Z0E0Q2B
- DA-67077
- Qualaquin
- CHEMBL2359966
- CHEBI:52251
- NSC-5362
- bis((R)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol) sulfuric acid dihydrate
- FEMA No. 2977
- QUININE SULFATE [USP-RS]
- GLS 1200 [WHO-DD]
- Quinamm
- CHININUM SULPHURICUM [HPUS]
- Bis((R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol) sulfate dihydrate
- Quinine hemisulfate salt monohydrate, synthetic, >=90% (HPLC)
- Chininum sulphuricum
- QUININE SULFATE [ORANGE BOOK]
- Quinine sulfate, United States Pharmacopeia (USP) Reference Standard
- Quinine Sulfate [USAN:JAN]
- NCGC00181052-01
- QUININE SULFATE DIHYDRATE [MART.]
- Chinini sulfas
- Q27123329
- QUININE SULFATE [FCC]
- QUININE SULPHATE [WHO-IP]
- DTXSID0048979
- QUININE SULFATE [USP MONOGRAPH]
- 6119-70-6
- (R)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
- UNII-KF7Z0E0Q2B
-
- MDL: MFCD00150792
- Inchi: 1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19-,20+;/m0./s1
- InChI Key: AKYHKWQPZHDOBW-DSXUQNDKSA-N
- SMILES: S(=O)(=O)(O[H])O[H].O([H])[C@]([H])(C1C([H])=C([H])N=C2C([H])=C([H])C(=C([H])C=12)OC([H])([H])[H])[C@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 6113937
Computed Properties
- Exact Mass: 782.356
- Monoisotopic Mass: 782.356
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 538
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 129
Experimental Properties
- Color/Form: White powder, odorless
- Density: 0.8550
- Melting Point: 233-235 ºC
- Boiling Point: 495.9°C at 760 mmHg
- Flash Point: 253.7°C
- Solubility: Soluble in a mixture of chloroform and absolute alcohol (2:1).
- Water Partition Coefficient: 0.12 g/100 mL (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, alkalies, ammonia, strong bases, iodine.
- PSA: 192.62000
- LogP: 6.52160
- Merck: 14,8061
- Sensitiveness: Light Sensitive
- FEMA: 2977 | QUININE SULFATE
- Specific Rotation: -245 º (c=2, 0.1M HCl)
- Solubility: Soluble in water, 0.12 g/100 ml
Quinine bisulfate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H334,H317
- Warning Statement: P285,P301+P310,P302+P352,P321,P405,P501
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: R22;R42/43
- Safety Instruction: S24;S37;S45
- FLUKA BRAND F CODES:8
- RTECS:VA8440000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R22;R42/43
- Safety Term:S24;S37;S45
Quinine bisulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QV175-5g |
Quinine bisulfate |
6119-70-6 | 98% | 5g |
¥59.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QV175-25g |
Quinine bisulfate |
6119-70-6 | 98% | 25g |
¥218.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QV175-100g |
Quinine bisulfate |
6119-70-6 | 98% | 100g |
¥823.0 | 2022-07-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010117-300mg |
Quinine bisulfate |
6119-70-6 | 98.6%() | 300mg |
¥712 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006823-100g |
Quinine bisulfate |
6119-70-6 | 98% | 100g |
¥569 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006823-25g |
Quinine bisulfate |
6119-70-6 | 98% | 25g |
¥180 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006823-5g |
Quinine bisulfate |
6119-70-6 | 98% | 5g |
¥47 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q96780-5g |
Quinine Sulfate Hydrate |
6119-70-6 | 5g |
¥99.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q96780-25g |
Quinine Sulfate Hydrate |
6119-70-6 | 25g |
¥189.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q96780-100g |
Quinine Sulfate Hydrate |
6119-70-6 | 100g |
¥699.0 | 2021-09-08 |
Quinine bisulfate Suppliers
Quinine bisulfate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Quinine bisulfate
Quinine bisulfate (CAS No. 6119-70-6): A Comprehensive Overview
Quinine bisulfate, a derivative of the natural alkaloid quinine, is a compound with a rich history in pharmaceutical applications. The chemical structure of Quinine bisulfate (CAS No. 6119-70-6) is characterized by its quaternary ammonium salt form, which enhances its solubility and bioavailability. This compound has been widely studied for its therapeutic properties, particularly in the treatment of malaria and other parasitic infections.
The synthesis and purification of Quinine bisulfate are critical processes that ensure its efficacy and safety. Modern advancements in chemical synthesis have allowed for more precise and efficient production methods, reducing impurities and improving yield. These improvements are essential for meeting the increasing demand for high-quality pharmaceuticals in global health initiatives.
In recent years, research on Quinine bisulfate has expanded beyond its traditional antimalarial applications. Studies have explored its potential in treating conditions such as nocturnal leg cramps and certain types of pain. The compound's ability to interact with calcium channels in muscle cells has been a focal point of interest, leading to new insights into its mechanisms of action.
The pharmacokinetics of Quinine bisulfate have been extensively studied to optimize dosing regimens and minimize side effects. Clinical trials have demonstrated that when administered correctly, it can effectively combat malaria parasites while maintaining a favorable risk-benefit profile. However, the development of drug-resistant strains of Plasmodium has necessitated ongoing research into combination therapies that include Quinine bisulfate.
The role of Quinine bisulfate in global health is underscored by its inclusion in the World Health Organization's Model List of Essential Medicines. This list highlights medications that are safe, effective, and cost-efficient, making them crucial for primary healthcare systems worldwide. The compound's affordability and accessibility make it an invaluable tool in regions where malaria remains a significant public health concern.
Natural sources of quinine, primarily derived from the bark of the Cinchona tree, continue to be a focus of research to ensure sustainable production methods. Innovations in plant tissue culture and biotechnology have enabled the cultivation of high-yield Cinchona varieties, providing a reliable supply chain for quinine extraction. This approach not only supports traditional practices but also aligns with modern sustainability goals.
The chemical properties of Quinine bisulfate make it particularly useful in laboratory settings for various biochemical assays. Its interaction with enzymes and receptors has been leveraged in drug discovery efforts to identify novel therapeutic agents. Researchers are exploring how the structural features of quinine derivatives can be modified to enhance their pharmacological properties while reducing toxicity.
The regulatory landscape for pharmaceuticals like Quinine bisulfate is governed by stringent guidelines to ensure quality and safety. Agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide frameworks for clinical evaluation and post-marketing surveillance. These regulations are essential for maintaining public trust and ensuring that patients receive effective treatments.
Economic factors also play a significant role in the availability and distribution of Quinine bisulfate. The cost of raw materials and manufacturing processes can impact pricing, making it important for healthcare systems to balance affordability with quality. Collaborative efforts between governments, pharmaceutical companies, and non-profit organizations have helped mitigate these challenges by providing subsidies and grants for essential medicines.
The future prospects for Quinine bisulfate include continued research into its potential applications in neurology and other medical fields. Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease or multiple sclerosis. These findings warrant further investigation to explore the full therapeutic potential of this versatile compound.
In conclusion, Quinine bisulfate (CAS No. 6119-70-6) remains a cornerstone in modern medicine due to its historical significance and ongoing research contributions. Its synthesis, pharmacological effects, and regulatory considerations highlight the importance of continued scientific exploration and collaboration in addressing global health challenges.